6-Bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid
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Overview
Description
6-Bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 5th position, and a carboxylic acid group at the 3rd position of the indole ring. The indole nucleus is known for its biological and pharmacological activities, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 5-methoxy-1,2-dimethylindole followed by carboxylation at the 3rd position. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and carboxylation reagents like carbon dioxide under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature control, and purification methods are crucial factors in industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The methoxy group and the indole ring can participate in oxidation and reduction reactions, respectively.
Coupling Reactions: The carboxylic acid group can be involved in coupling reactions to form amides or esters.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Derivatives with different substituents at the 6th position.
Oxidation Products: Oxidized forms of the indole ring or the methoxy group.
Reduction Products: Reduced forms of the indole ring or the carboxylic acid group.
Scientific Research Applications
6-Bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 6-Bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The bromine and methoxy substituents may enhance the compound’s binding affinity and selectivity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid: Lacks the bromine substituent.
6-Bromo-1,2-dimethyl-1H-indole-3-carboxylic acid: Lacks the methoxy substituent.
6-Bromo-5-methoxy-1H-indole-3-carboxylic acid: Lacks the 1,2-dimethyl substituents.
Uniqueness: 6-Bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of the bromine atom, methoxy group, and carboxylic acid group in specific positions on the indole ring provides distinct properties compared to other similar compounds .
Properties
IUPAC Name |
6-bromo-5-methoxy-1,2-dimethylindole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-6-11(12(15)16)7-4-10(17-3)8(13)5-9(7)14(6)2/h4-5H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBHATYBASAESJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2N1C)Br)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24789377 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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